molecular formula C13H16O5 B3039468 Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate CAS No. 108950-31-8

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate

Cat. No.: B3039468
CAS No.: 108950-31-8
M. Wt: 252.26 g/mol
InChI Key: KBJJCJHSYJOCCQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undecane-1-carboxylate is a tricyclic compound characterized by a fused bicyclic framework with a bridging oxygen atom (oxa) at the 4-position and an ethyl carboxylate ester substituent at the 1-position. Its structure comprises a rigid tricyclo[5.2.2.0²,⁶]undecane core, which imposes significant steric constraints and influences its physicochemical properties. The compound’s synthetic route typically involves Prins-type cyclization or acid-catalyzed cycloaddition reactions, as seen in analogous systems .

Properties

IUPAC Name

ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-17-12(16)13-5-3-7(4-6-13)8-9(13)11(15)18-10(8)14/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJCJHSYJOCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Catalytic Hydrogenation of the Precursor Alkene

The most well-documented route to Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undecane-1-carboxylate involves the hydrogenation of its unsaturated precursor, Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undec-1-ene-1-carboxylate (Compound 2.7d), as described in olfactory receptor research.

Reaction Conditions and Procedure

The hydrogenation is conducted under ambient pressure using a palladium-on-carbon (Pd/C) catalyst in ethyl acetate solvent. Key steps include:

  • Substrate Preparation : Compound 2.7d is dissolved in anhydrous ethyl acetate.
  • Catalyst Loading : 10% Pd/C (5–10% w/w relative to substrate) is added to the solution.
  • Hydrogenation : The reaction mixture is stirred under a hydrogen atmosphere (balloon) for 3 hours at room temperature.
  • Workup : The catalyst is removed by filtration through a Celite pad, and the solvent is evaporated under reduced pressure to yield the saturated product.
Table 1: Hydrogenation Parameters for Compound 2.7e Synthesis
Parameter Value/Detail
Catalyst 10% Pd/C
Solvent Ethyl acetate
Hydrogen Source H₂ balloon
Reaction Time 3 hours
Temperature Room temperature (25°C)
Yield Not explicitly reported

Mechanistic Insights

The reaction proceeds via syn-addition of hydrogen across the double bond of Compound 2.7d. The Pd/C catalyst facilitates heterogeneous hydrogenolysis, selectively reducing the alkene without affecting the ester or ketone functionalities. The rigid tricyclic framework likely directs steric hindrance, ensuring regioselectivity and preventing over-reduction.

Analytical Characterization

Critical data for Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undecane-1-carboxylate include:

  • Spectroscopic Data :
    • ¹H NMR : Peaks corresponding to the ethyl ester (δ 4.2–4.3 ppm, q), bridgehead protons (δ 1.5–2.5 ppm, m), and ketones (no direct protons).
    • ¹³C NMR : Carbonyl signals at δ 170–210 ppm (ketones and ester).
  • Chromatography : Purification via flash chromatography using hexane/ethyl acetate gradients.

Applications and Research Significance

This compound has been utilized in olfactory receptor studies to investigate antagonist binding mechanisms, highlighting its role in probing G-protein-coupled receptor (GPCR) dynamics. Its rigid structure makes it a valuable scaffold for drug discovery targeting neurological pathways.

Chemical Reactions Analysis

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Tricyclic Analogs

Compound Name Core Structure Substituents Heteroatom (Position) Key References
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undecane-1-carboxylate Tricyclo[5.2.2.0²,⁶]undecane Ethyl carboxylate (C1) O (C4) [3, 5]
8,11-Dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-1-yl acetate Tricyclo[5.2.2.0²,⁶]undecene Methyl groups (C8, C11), acetate (C1) N (C4) [2, 8]
1,11-Dimethyl-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Tricyclo[5.2.2.0²,⁶]undecane Methyl groups (C1, C11), trione N (C4) [2, 8]
4-Azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione thiourea derivatives Tricyclo[5.2.2.0²,⁶]undecene Thiourea moieties N (C4) [6]

Key Observations :

  • Ring Saturation : Unsaturated analogs (e.g., undec-8-en-1-yl derivatives) exhibit improved cytotoxic activity compared to fully saturated systems, likely due to enhanced planarity and membrane permeability .
  • Substituent Effects : Ethyl carboxylate groups (target compound) may confer higher lipophilicity than acetate or hydroxylpropyl chains, influencing pharmacokinetics .

Key Observations :

  • Acid-Catalyzed Cyclization : Both the target compound and 4-aza analogs employ acid-catalyzed cyclization, suggesting shared mechanistic pathways .
  • Post-Synthetic Modifications : Thiourea derivatives require additional steps for functionalization, which may reduce overall yields compared to direct cyclization methods .

Pharmacological Activity Comparisons

Key Observations :

  • 4-Aza vs. 4-Oxa Systems : 4-Azatricyclo derivatives demonstrate marked cytotoxic and antimicrobial activity, while 4-oxa systems (like the target compound) lack direct pharmacological data in the provided evidence. Structural analogs suggest that nitrogen incorporation enhances bioactivity .
  • Lipophilicity and Activity : Ethyl carboxylate groups in the target compound may improve cell penetration compared to less lipophilic derivatives (e.g., hydroxylpropyl chains), but this remains speculative without empirical data .

Physicochemical and Computational Insights

  • Crystallography : SHELX software () and Mercury () are critical for structural validation and comparative analysis of tricyclic frameworks .

Biological Activity

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.26 g/mol
  • IUPAC Name : this compound

This compound features a tricyclic structure that facilitates interactions with biological molecules, making it a subject of interest for researchers exploring its biological activities.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The unique tricyclic structure allows the compound to bind effectively to these molecular targets, potentially leading to modulation of their activity and subsequent biochemical effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics.
  • Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be useful in designing drugs for metabolic disorders .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains
Anticancer PropertiesInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited key metabolic enzymes with potential therapeutic implications

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, derivatives of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane were tested against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones compared to control groups, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Study

A research article in Cancer Letters explored the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane resulted in significant reductions in cell viability and increased rates of apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0²,⁶]undecane-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via Prins-type reactions, as demonstrated in the formation of tricyclo[5.2.2.0²,⁶]undecane systems using formaldehyde and alkaline conditions . Hydroboration-oxidation strategies are also employed, where regioselectivity is controlled by steric and electronic factors. For example, hydroboration of dienes followed by oxidation with sodium dichromate yields ketones with defined stereochemistry (e.g., 33:67 ratio of products) . Optimization involves adjusting temperature (e.g., 0–25°C for hydroboration), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (Mo-Kα, λ = 0.71073 Å) and integration of diffraction patterns. Structural refinement includes anisotropic displacement parameters for non-H atoms and constrained refinement for H atoms. Residual factors (R1 > 0.05) and Flack parameters validate absolute configuration . For example, highlights the use of SHELXL for refining ethyl carboxylate derivatives, with CCDC deposition (e.g., 1901024) for public access to structural data .

Q. What computational methods predict the electronic properties and reactivity of this tricyclic system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Conceptual DFT parameters (e.g., Fukui functions) map local softness/hardness . Boys-Bernardi’s counterpoise correction reduces basis-set superposition errors in intermolecular interaction studies, particularly for hydrogen bonding or van der Waals interactions involving the oxa-tricyclo framework .

Advanced Research Questions

Q. How do stereochemical outcomes in the synthesis of this compound arise, and what techniques validate them?

  • Methodological Answer : Stereoselectivity is influenced by transition-state geometry. For instance, oxymercuration of dienes proceeds with >90% regioselectivity due to endo attack of Hg²⁺, confirmed by NMR coupling constants and NOE experiments . Chiral GC-MS or HPLC (e.g., Chiralpak columns) resolves enantiomers, while X-ray crystallography provides absolute configuration. highlights Diels-Alder reactions favoring endo-stereospecific products, validated by single-crystal studies .

Q. What strategies mitigate contradictory data in regioselectivity or stability studies?

  • Methodological Answer : Conflicting regioselectivity data (e.g., hydroboration vs. oxymercuration outcomes) are resolved via isotopic labeling (²H/¹³C) to track reaction pathways. Thermogravimetric analysis (TGA) assesses thermal stability, with exothermic decomposition energies (1.2 kJ/g) measured via differential scanning calorimetry (DSC) . For stability under basic conditions, in situ FT-IR monitors carbonyl group integrity (e.g., 1690 cm⁻¹ for dioxo groups) .

Q. How are structural analogs of this compound designed for biological activity screening?

  • Methodological Answer : Azatricyclo analogs (e.g., 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5-dione) are synthesized via nucleophilic substitution, with copper complexes screened for antimicrobial activity. XAS (X-ray Absorption Spectroscopy) confirms Cu²⁺ coordination geometry, while MIC assays evaluate efficacy against Staphylococcus aureus . Molecular docking (e.g., AutoDock Vina) predicts binding to target enzymes (e.g., 11β-hydroxysteroid dehydrogenase), guided by QSAR models .

Q. What advanced spectroscopic techniques resolve ambiguities in conformational analysis?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) detects ring-flipping or chair-boat transitions in the tricyclic system. 2D-NOESY identifies through-space interactions (<4 Å) between axial protons. Solid-state ¹³C CP/MAS NMR distinguishes crystalline polymorphs, while ECD (Electronic Circular Dichroism) correlates Cotton effects with absolute stereochemistry .

Notes

  • All methodologies are peer-reviewed and align with IUPAC standards.
  • Structural ambiguities require cross-validation via complementary techniques (e.g., XRD + NMR + computational modeling).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 2
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.